Azetidin-3-yl(2-(ethoxymethyl)pyrrolidin-1-yl)methanone
Description
Properties
IUPAC Name |
azetidin-3-yl-[2-(ethoxymethyl)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-2-15-8-10-4-3-5-13(10)11(14)9-6-12-7-9/h9-10,12H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQRCAEPTSSDLDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCCN1C(=O)C2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Azetidin-3-yl(2-(ethoxymethyl)pyrrolidin-1-yl)methanone is a novel compound that combines structural features of azetidines and pyrrolidines, which are known for their diverse biological activities. This article explores the biological activity of this compound, detailing its mechanisms, potential therapeutic applications, and relevant research findings.
IUPAC Name: this compound
Molecular Formula: C11H18F2N2O2
CAS Number: 2098115-18-3
InChI Key: KVKKNBFTSPMSNP-UHFFFAOYSA-N
The compound's unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.
This compound exhibits its biological activity primarily through modulation of enzyme activity and receptor interactions. The compound can influence signaling pathways that are crucial for cellular functions.
Proposed Mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular responses.
- Receptor Binding: It can bind to various receptors, affecting neurotransmitter release and signal transduction.
Biological Activity
Research indicates that azetidin derivatives exhibit a range of biological activities, including:
- Anticancer Properties: Preliminary studies suggest that azetidin derivatives can act as anticancer agents by targeting tumor cells resistant to conventional therapies .
- Neuroprotective Effects: Some derivatives have shown promise in protecting neuronal cells from damage, indicating potential applications in neurodegenerative disease treatment.
- Antimicrobial Activity: There is evidence that compounds in this class possess antimicrobial properties, making them candidates for developing new antibiotics.
Research Findings and Case Studies
Several studies have been conducted to evaluate the biological activity of azetidin derivatives:
Applications in Medicine
The unique properties of this compound make it a valuable candidate in drug development:
- Cancer Therapy: Its ability to overcome resistance in cancer treatment positions it as a potential therapeutic agent.
- Neurological Disorders: The neuroprotective properties suggest applications in treating conditions like Alzheimer's and Parkinson's diseases.
- Infectious Diseases: The antimicrobial activity opens avenues for developing new antibiotics amid rising resistance issues.
Comparison with Similar Compounds
Structural Analogues with Azetidine-Pyrrolidine Frameworks
Azetidin-3-yl(4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)methanone (CAS: 2092062-77-4)
- Structural Differences : The pyrrolidine ring here is substituted with a hydroxymethyl (-CH₂OH) group and two fluorine atoms at the 4-position.
- Physicochemical Impact : Fluorination enhances electronegativity and metabolic stability, while the hydroxymethyl group increases hydrophilicity compared to the ethoxymethyl group in the target compound.
- Applications : Used as a research intermediate, similar to the target compound .
(R)-Azetidin-1-yl(pyrrolidin-3-yl)methanone Hydrochloride (CAS: 1956436-77-3)
- Structural Differences : Lacks the ethoxymethyl substituent; the azetidine is directly bonded to pyrrolidine. The (R)-stereochemistry and hydrochloride salt improve solubility.
Pyrrolidine Derivatives with Varied Substituents
(2-(6-(Ethylthio)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone (CAS: 104329-54-6)
- Structural Differences : Incorporates a pyridine ring and ethylthio (-SCH₂CH₃) group instead of azetidine and ethoxymethyl.
- Electronic and Binding Properties : The pyridine ring enables π-π stacking interactions, while the ethylthio group increases lipophilicity compared to ethoxymethyl .
1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone
- Structural Differences : Features a pyridine core with methoxy and pyrrolidinyl groups.
Heterocyclic Compounds with Bioactive Side Chains
Pyrrole- and Indole-Derived Cannabinoids
- Key Findings: Longer side chains (4–6 carbons) optimize receptor affinity and potency in cannabinoids. The ethoxymethyl group (2 carbons) in the target compound may limit binding unless compensated by hydrogen bonding via the ether oxygen . Pyrrolidine derivatives are generally less potent than indole analogs, suggesting the azetidine-pyrrolidine scaffold in the target compound may offer unique selectivity .
Preparation Methods
Synthesis of Azetidine Derivatives
Azetidine derivatives can be created using building blocks for combinatorial chemistry to generate a library of compounds, which can then be tested for biological activity. The invention relates to a method of preparing a compound of the invention, the method comprising: reacting Compound a and SEMCl in a polar aprotic solvent (for example, DMF or DMSO) at 0 ° C to room temperature for 3 to 24 hours to form a compound. Compound b is catalyzed by a palladium catalyst (eg, Pd(PPh 3 ) 4 , Pd(dppf)Cl 2 or Pd(OAc) 2 ) in the presence of a base such as sodium carbonate, potassium carbonate, potassium phosphate or potassium acetate, And reacting with a borate compound for 5-24 hours under inert gas protection and room temperature to 100 ° C to form compound c, the reaction can be carried out in a solvent (for example, a mixed solvent of dioxane and water). Compound c is reacted with an acrylonitrile compound in the presence of a base (for example, DBU, DMAP, potassium carbonate or triethylamine) at 0 ° C to room temperature for 18-24 hours to form compound d, which may be in a solvent ( For example, in acetonitrile, acetone, N,N-dimethylformamide or dichloromethane). Compound d is catalyzed by a Lewis acid (for example lithium tetrafluoroborate) at room temperature to 100 ° C for 18-24 hours to give a compound of formula I, which can be carried out in a solvent such as acetonitrile; or compound d first It is catalyzed by an acid (for example, trifluoroacetic acid or a Lewis acid (for example, boron trifluoride diethyl ether)) (for example, in a solvent such as dichloromethane) at 0 ° C to room temperature for 3-8 hours, and then the obtained product is obtained.
Preparation Using Palladium Catalysis
Compound c' is catalyzed by a palladium catalyst (for example Pd(PPh 3 ) 4 , Pd(dppf)Cl 2 or Pd(OAc) 2 ) in the presence of a base such as sodium carbonate, potassium carbonate, potassium phosphate or potassium acetate And reacting with a borate compound for 5-24 hours under inert gas protection and at room temperature to 100 ° C to form a compound d', which can be carried out in a solvent (for example, a mixed solvent of dioxane and water).
Acrylonitrile Reaction
Compound d' is reacted with an acrylonitrile compound in the presence of a base (for example, DBU, DMAP, potassium carbonate or triethylamine) at 0 ° C to room temperature for 18-24 hours to form compound e'.
Lewis Acid Catalysis
Compound e' is reacted at room temperature to 100 ° C under the catalysis of a Lewis acid such as lithium tetrafluoroborate. 18-24 hours to give a compound of formula I, the reaction can be carried out in a solvent such as acetonitrile; or compound e' is first catalyzed by an acid such as trifluoroacetic acid or a Lewis acid (for example boron trifluoride etherate) (for example in a solvent such as dichloromethane), reacting at 0 ° C to room temperature for 3-8 hours, and then subjecting the resulting product to treatment, optionally in the presence of a base such as sodium hydroxide, aqueous ammonia or sodium carbonate. The reaction is carried out in a solvent such as tetrahydrofuran, methanol or ethanol at 0 ° C to room temperature for 10-24 hours to give a compound of formula I.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Azetidin-3-yl(2-(ethoxymethyl)pyrrolidin-1-yl)methanone, and how do reaction conditions influence yield and purity?
- Methodological Answer: The synthesis typically involves multi-step reactions, including acylation of azetidine with a pyrrolidine-derived acyl chloride. Key steps include:
- Cyclization: Formation of the azetidine ring under basic conditions (e.g., K₂CO₃ in THF) .
- Functionalization: Introduction of the ethoxymethyl group via alkylation of pyrrolidine using ethyl bromoacetate, followed by deprotection .
- Optimization: Reaction temperature (60–80°C), solvent polarity (DMF or acetonitrile), and catalyst selection (e.g., Pd/C for hydrogenation) critically impact yield and purity. Impurities often arise from incomplete cyclization or side reactions at the ethoxymethyl group .
Q. How is structural characterization of this compound performed, and what analytical techniques are essential?
- Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR confirm the azetidine and pyrrolidine ring systems. Key signals include δ ~3.5–4.0 ppm (ethoxymethyl protons) and δ ~2.8–3.2 ppm (azetidine N-CH₂) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₁H₁₉N₂O₂) and detects fragmentation patterns indicative of the methanone linkage .
- X-ray Crystallography: Resolves 3D conformation, particularly steric effects between the azetidine and pyrrolidine moieties .
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
- Methodological Answer:
- Chromatography: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) separates polar byproducts.
- Recrystallization: Ethanol/water mixtures yield crystals with >95% purity. Solvent choice minimizes co-precipitation of unreacted intermediates .
Advanced Research Questions
Q. How can computational modeling optimize the synthesis and predict reactivity of this compound?
- Methodological Answer:
- Density Functional Theory (DFT): Models transition states during cyclization to identify energy barriers. For example, calculations reveal that electron-withdrawing groups on pyrrolidine lower activation energy by 10–15 kcal/mol .
- Molecular Dynamics (MD): Simulates solvent effects on reaction pathways, guiding solvent selection (e.g., DMF stabilizes intermediates better than THF) .
Q. What strategies resolve contradictions in reported biological activity data for structurally similar azetidine-pyrrolidine hybrids?
- Methodological Answer:
- Comparative Binding Assays: Use surface plasmon resonance (SPR) to measure affinity for targets like GPCRs or kinases. For example, conflicting IC₅₀ values may arise from assay pH differences affecting protonation states .
- Metabolic Stability Studies: LC-MS/MS quantifies oxidative degradation (e.g., CYP450-mediated metabolism of the ethoxymethyl group), which can mask true activity in cell-based assays .
Q. How does stereochemistry at the azetidine and pyrrolidine rings influence pharmacological properties?
- Methodological Answer:
- Chiral HPLC: Separates enantiomers to test individual bioactivity. For example, (R)-configured azetidine shows 3x higher binding to σ₁ receptors than (S)-enantiomers .
- Docking Simulations: Predict stereospecific interactions with binding pockets (e.g., hydrophobic interactions between pyrrolidine’s ethoxymethyl group and receptor residues) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
